1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Overview
Description
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one is a heterocyclic compound that features a unique fusion of triazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methyl-1,2,4-triazole with an oxazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar pharmacological activities.
Oxazole Derivatives: These compounds share the oxazole ring and are used in similar applications.
Bromo-substituted Heterocycles: These compounds contain a bromine atom and are used in various synthetic and medicinal applications.
Uniqueness
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one is unique due to its specific combination of triazole and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
1-(2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazol-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFZOXQQHUYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)Br)O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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